

Application Notes and Protocols for SL-176 in Mouse Models

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Compound of Interest

Compound Name: SL-176

Cat. No.: B15574338

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These application notes provide a comprehensive overview of the preclinical administration and dosage of **SL-176**, a bifunctional fusion protein, in mouse models. The information is based on preclinical data for a murine equivalent, SIRP α -Fc-CD40L, which shares the same mechanism of action as the clinical candidate SL-172154.

Introduction

SL-176 is an investigational agonist-redirected checkpoint (ARC®) fusion protein designed to modulate the tumor microenvironment by simultaneously inhibiting the CD47/SIRP α checkpoint and activating the CD40 costimulatory receptor.^{[1][2]} This dual mechanism aims to enhance both innate and adaptive anti-tumor immunity. The CD47-SIRP α axis is a key "don't eat me" signal that cancer cells exploit to evade phagocytosis by macrophages.^{[1][2]} By blocking this interaction, **SL-176** promotes macrophage-mediated tumor cell engulfment. Concurrently, the CD40L component of the fusion protein activates CD40 on antigen-presenting cells (APCs), leading to their maturation and enhanced T-cell priming, thus stimulating a potent anti-tumor T-cell response.^{[1][2]}

Preclinical studies utilizing a murine equivalent of **SL-176** have demonstrated superior anti-tumor activity compared to monospecific antibodies targeting either CD47 or CD40, or their combination.^{[1][2][3]} These studies have primarily been conducted in syngeneic mouse tumor models, which are essential for evaluating immunotherapies due to their intact immune systems.

Quantitative Data Summary

While specific dosage information for **SL-176** in mouse models is not publicly available, data from the first-in-human clinical trial of the closely related compound SL-172154 can provide a reference for dose-ranging studies in preclinical models. In this trial, SL-172154 was administered intravenously at doses of 0.1, 0.3, 1.0, 3.0, and 10.0 mg/kg.[\[4\]](#)[\[5\]](#)

Pharmacodynamic studies in this trial indicated that near-maximal target engagement and biological activity were achieved at doses of 3.0 mg/kg and higher.[\[4\]](#)[\[5\]](#)

Compound	Species	Dose Range (Clinical)	Route of Administration (Clinical)	Key Findings (Clinical)
SL-172154	Human	0.1 - 10.0 mg/kg	Intravenous	Near-maximal target engagement and pharmacodynamic effects at ≥ 3.0 mg/kg. [4] [5]

Experimental Protocols

The following are generalized protocols for the administration of **SL-176** in mouse tumor models, based on standard practices for immunotherapeutic agents and information gathered from related preclinical studies.

Syngeneic Tumor Model Establishment

Syngeneic models are critical for evaluating the efficacy of immunotherapies like **SL-176**.

- **Cell Lines:** Select a murine cancer cell line that is syngeneic to the chosen mouse strain (e.g., CT26 colon carcinoma in BALB/c mice, B16 melanoma in C57BL/6 mice).
- **Cell Culture:** Culture the selected tumor cells in appropriate media and conditions to ensure optimal viability.
- **Implantation:**

- Subcutaneous Model: Inject a suspension of tumor cells (typically 1×10^5 to 1×10^6 cells in 100 μ L of sterile PBS or serum-free media) subcutaneously into the flank of immunocompetent mice.
- Orthotopic Model: For tumor types where the location is critical for evaluating therapeutic response, implant the tumor cells into the organ of origin.
- Tumor Growth Monitoring: Monitor tumor growth regularly (e.g., 2-3 times per week) by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

SL-176 Administration

- Reconstitution and Dilution: Reconstitute lyophilized **SL-176** in a sterile, isotonic buffer as recommended by the manufacturer. Further dilute to the desired concentration for injection.
- Route of Administration:
 - Intravenous (IV) Injection: This is a common route for systemic delivery of antibody-based therapeutics. Administer **SL-176** via the tail vein. The volume should typically not exceed 100-200 μ L for a mouse.
 - Intraperitoneal (IP) Injection: This route offers a larger volume of administration and is often used for immunomodulatory agents. Inject into the lower quadrant of the abdomen, avoiding the midline.
- Dosage and Schedule:
 - Based on the clinical data for SL-172154, a starting dose range of 1-10 mg/kg for in vivo mouse studies is a reasonable starting point.
 - Dosing frequency can vary depending on the experimental design and the half-life of the molecule. A typical schedule might be once or twice weekly.
 - Treatment should be initiated when tumors have reached a palpable size (e.g., 50-100 mm³).

Efficacy Evaluation

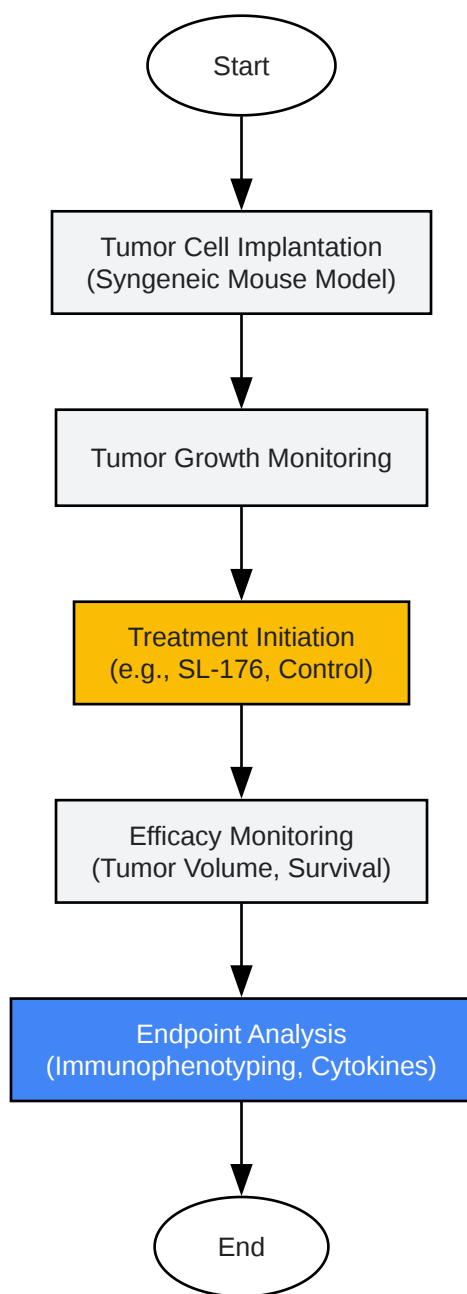
- Primary Endpoint: Tumor growth inhibition or regression. Continue to monitor tumor volume throughout the study.
- Secondary Endpoints:
 - Survival: Monitor animal survival as a key efficacy endpoint.
 - Immunophenotyping: At the end of the study, or at specified time points, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations (e.g., CD4+ and CD8+ T cells, macrophages, dendritic cells, regulatory T cells).
 - Cytokine Analysis: Collect blood samples to measure systemic cytokine levels (e.g., IL-12, IFN- γ) using ELISA or multiplex assays.
 - Histology and Immunohistochemistry: Analyze tumor tissues for immune cell infiltration and markers of immune activation.

Visualizations

Signaling Pathway of SL-176

Caption: Mechanism of action of SL-176.

Experimental Workflow for Efficacy Studies



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Caption: In vivo efficacy study workflow.

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